N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline
CAS No.: 110408-35-0
Cat. No.: VC17350253
Molecular Formula: C21H19N3
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110408-35-0 |
|---|---|
| Molecular Formula | C21H19N3 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-ethyl-4-(1-phenylindazol-3-yl)aniline |
| Standard InChI | InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
| Standard InChI Key | GULACLONQOJLRR-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture and Nomenclature
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline consists of a 1H-indazole scaffold substituted at the 1-position with a phenyl group and at the 3-position with a 4-(ethylamino)phenyl moiety. The IUPAC name, N-ethyl-4-(1-phenylindazol-3-yl)aniline, reflects this substitution pattern . Key structural features include:
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Indazole core: A bicyclic system with fused benzene and pyrazole rings.
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Phenyl substituent: Attached to the N1 position of indazole.
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4-(Ethylamino)phenyl group: Linked to the C3 position, introducing a tertiary amine functional group.
The SMILES notation provides a linear representation of its connectivity .
Physicochemical Properties
Experimental and computed properties include:
The compound’s moderate hydrophobicity (LogP ~4.8) suggests adequate membrane permeability, a desirable trait for bioactive molecules .
Synthetic Routes and Analytical Data
Spectroscopic Characterization
Key spectral data inferred from structural analogs:
| Technique | Predicted Signals |
|---|---|
| 1H NMR | - δ 8.2–7.2 (aromatic H) |
| - δ 4.1 (NH, broad) | |
| - δ 3.4 (CH2 of ethyl), δ 1.2 (CH3) | |
| 13C NMR | - 150–110 ppm (aromatic C) |
| - 45 ppm (CH2), 15 ppm (CH3) | |
| MS (ESI+) | m/z 314.2 [M+H]+ |
These predictions align with PubChem’s computed data and analogous indazole derivatives .
Computational Modeling and Structure-Activity Relationships
Pharmacophore Features
Critical pharmacophoric elements for kinase inhibition:
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Hydrophobic anchor: Phenyl group at N1.
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H-bond donor: NH of aniline.
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Aromatic π-system: Indazole core for stacking interactions .
Modifying the ethyl group to bulkier substituents (e.g., cyclopropyl) could enhance target affinity but may reduce solubility .
| Target | IC50 (μM) | Cell Model | Reference |
|---|---|---|---|
| PI3Kα | 1.2 | MCF-7 breast cancer | |
| mTOR | 3.8 | HeLa | |
| PDK1 | 5.1 | HCT116 colon cancer |
The ethyl group in N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline may confer similar multi-kinase inhibition, warranting enzymatic assays.
Antiproliferative Effects
In 3D tumor spheroid models, PMC-1451 (a related compound) reduced viability by 60% at 10 μM via PI3K/mTOR pathway suppression . Given structural similarities, the subject compound may show comparable activity.
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